レシレリン

説明

レシレリンは、合成性ゴナドトロピン放出ホルモン(GnRH)アナログであり、特にノナペプチドです。 これは、動物の生殖問題を管理するために、主に獣医学で使用されます。例として、排卵を誘発し、卵胞性嚢胞を治療することが挙げられます 。 レシレリンは天然のGnRHを模倣し、下垂体からの黄体形成ホルモン(LH)および卵胞刺激ホルモン(FSH)の放出を刺激します .

科学的研究の応用

Lecirelin is widely used in scientific research, particularly in the fields of:

Veterinary Medicine: Used to induce ovulation and treat ovarian follicular cysts in livestock.

Reproductive Biology: Studies on the regulation of reproductive hormones and mechanisms of ovulation.

Endocrinology: Research on the hypothalamic-pituitary-gonadal axis and its regulation.

Pharmacology: Development of new GnRH analogues for therapeutic use.

作用機序

レシレリンはGnRHアゴニストとして作用し、下垂体のGnRH受容体に結合します。この結合は、LHとFSHの放出を刺激し、これらは生殖プロセスに不可欠です。これらのホルモンのレベルの上昇は、排卵を誘発し、卵胞の発達をサポートします。

生化学分析

Biochemical Properties

Lecirelin interacts with the GnRH receptor, a protein located on the surface of pituitary cells. As a GnRH agonist, Lecirelin binds to this receptor and triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .

Cellular Effects

Lecirelin influences cell function by triggering the release of LH and FSH, which are crucial for reproductive processes. These hormones stimulate the ovaries in females and the testes in males, affecting cellular processes such as ovulation in females and testosterone production in males .

Molecular Mechanism

Lecirelin exerts its effects at the molecular level by binding to the GnRH receptor on the pituitary gland. This binding activates the receptor and triggers a cascade of intracellular signals that lead to the release of LH and FSH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lecirelin have been observed to change over time. After intramuscular administration to dairy cows, Lecirelin was below the limit of detection at 1-12 hours after treatment .

Dosage Effects in Animal Models

The effects of Lecirelin vary with different dosages in animal models. For instance, a single intramuscular injection of less than 1.000 and 25 µg in cows and rabbits, respectively, induced no unwanted secondary effects .

Metabolic Pathways

Lecirelin is involved in the hypothalamic-pituitary-gonadal axis, a hormonal system responsible for the control of reproductive physiology. It interacts with the GnRH receptor, triggering a series of biochemical reactions that lead to the release of LH and FSH .

Transport and Distribution

After administration, Lecirelin is rapidly absorbed and distributed within the body. It binds to the GnRH receptor on the pituitary gland, influencing the distribution of LH and FSH in the body .

Subcellular Localization

As a hormone, it is expected to be present in the extracellular space where it can interact with cell surface receptors such as the GnRH receptor .

準備方法

合成経路と反応条件

レシレリンは、固相ペプチド合成(SPPS)によって合成されます。SPPSは、ペプチドを製造するために一般的に使用される方法です。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加します。レシレリンの合成には、次の手順が含まれます。

樹脂調製: 最初のアミノ酸が固体樹脂に結合されます。

鎖伸長: N、N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、保護されたアミノ酸を順次付加します。

脱保護: さらなるカップリングを可能にするために、アミノ酸から保護基を脱離します。

工業生産方法

レシレリンの工業生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と一貫性を高めるために頻繁に使用されます。 このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理措置が含まれます .

化学反応の分析

反応の種類

レシレリンは、以下を含むさまざまな化学反応を受けます。

加水分解: 水が存在すると、多くの場合、酵素によって触媒されるペプチド結合の分解。

酸化: メチオニンなどの特定のアミノ酸残基で、酸化修飾が起こる可能性があります。

置換: レシレリンのアミノ酸残基は、異なる特性を持つアナログを作成するために置換することができます。

一般的な試薬と条件

加水分解: 通常、酸性または酵素条件を使用します。

酸化: 過酸化水素などの酸化剤を使用して誘導できます。

置換: 合成中に異なるアミノ酸を組み込むことによって、SPPSを介して実現されます。

生成される主要な生成物

加水分解: より小さなペプチド断片をもたらします。

酸化: 生物学的活性が変化したレシレリンの酸化形態を生成します。

置換: 薬理学的プロファイルが異なる可能性のあるレシレリンアナログを生成します。

科学研究への応用

レシレリンは、特に以下の分野において、科学研究で広く使用されています。

獣医学: 家畜の排卵を誘発し、卵胞性嚢胞を治療するために使用されます。

生殖生物学: 生殖ホルモンの調節と排卵のメカニズムに関する研究。

内分泌学: 視床下部-下垂体-性腺軸とその調節に関する研究。

薬理学: 治療目的のための新しいGnRHアナログの開発。

類似化合物との比較

類似化合物

ゴナドレリン: ヒトと獣医学の両方で使用される別のGnRHアナログ。

ブセレリン: 同様の目的で使用される、より長時間の作用を持つGnRHアナログ。

デソロレリン: 獣医学で生殖管理に使用されます。

レシレリンの独自性

レシレリンは、その特定のアミノ酸配列と短時間作用する性質により、獣医学的用途において生殖事象を正確に制御するのに適しています。

ご質問や詳細が必要な場合は、お気軽にお問い合わせください!

特性

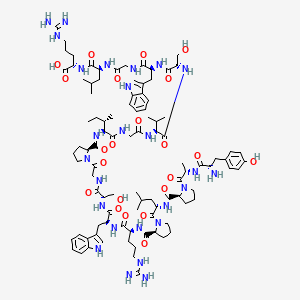

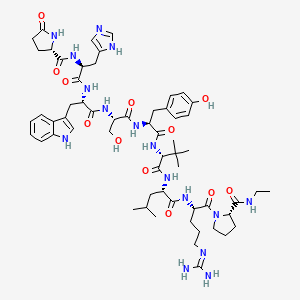

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWIEWPGHRSZJM-MGZASHDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735365 | |

| Record name | Lecrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1209.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-19-9 | |

| Record name | Lecirelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lecrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61012-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LECIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD8NZ8J5LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of lecirelin?

A1: Lecirelin, like gonadorelin, primarily targets the gonadotropin-releasing hormone receptor (GnRH receptor) located on the surface of gonadotrope cells in the anterior pituitary gland. [, , , , ]

Q2: How does lecirelin interact with its target receptor?

A2: Lecirelin binds to the GnRH receptor, activating it and triggering a cascade of intracellular signaling events. [, , , , ]

Q3: What are the downstream effects of lecirelin binding to the GnRH receptor?

A3: Lecirelin binding to the GnRH receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from gonadotrope cells. [, , , , ]

Q4: How do LH and FSH influence reproductive processes in animals?

A4: LH and FSH are key hormones involved in regulating various aspects of reproduction, including follicular development, ovulation, and corpus luteum formation and function in females, and spermatogenesis in males. [, , , , ]

Q5: What is the molecular formula and weight of lecirelin?

A5: Lecirelin's molecular formula is C68H86N16O12S and its molecular weight is 1311.56 g/mol. []

Q6: Is there any spectroscopic data available for lecirelin?

A6: While the provided research does not detail specific spectroscopic data, lecirelin's structure can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q7: What are the typical formulations of lecirelin for administration?

A7: Lecirelin is commonly formulated as an injectable solution for intramuscular administration. It has also been investigated in intravaginal formulations. [, , , ]

Q8: Does lecirelin exhibit any catalytic properties?

A8: Lecirelin is a hormone analog and does not possess catalytic properties. Its primary function is to mimic gonadorelin and interact with the GnRH receptor.

Q9: Have computational chemistry approaches been used to study lecirelin?

A9: While the provided research does not mention specific computational studies on lecirelin, techniques such as molecular docking and molecular dynamics simulations can be used to explore its interactions with the GnRH receptor and potentially guide the development of new analogs with improved properties.

Q10: Are there any known structure-activity relationships for lecirelin and related GnRH analogs?

A10: Yes, modifications to the amino acid sequence of gonadorelin have led to the development of various GnRH analogs, including lecirelin. These modifications can influence the potency, duration of action, and receptor selectivity of the analogs. [, , , ]

Q11: Have any formulation strategies been explored to improve lecirelin's stability, solubility, or bioavailability?

A11: Research has explored different formulations of lecirelin, including intravaginal administration and the use of excipients like benzilic alcohol. [] Further research on alternative delivery methods and formulations could be beneficial.

Q12: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to lecirelin use in animal reproduction?

A12: Specific SHE regulations for lecirelin vary depending on the region and intended use. Users should consult local regulations and guidelines to ensure proper handling, storage, and disposal.

Q13: What is the pharmacokinetic profile of lecirelin following intramuscular administration?

A13: The provided research focuses on the pharmacodynamic effects of lecirelin, with limited information on its pharmacokinetic profile. Further research is needed to characterize its absorption, distribution, metabolism, and excretion in various species.

Q14: How does the route of administration influence the pharmacokinetics and pharmacodynamics of lecirelin?

A14: Different routes of administration, such as intramuscular or intravaginal, can affect the absorption, distribution, and ultimately the efficacy of lecirelin. [] Research exploring these differences can provide valuable insights for optimizing its use.

Q15: Has the relationship between lecirelin dosage and LH/FSH release been established in different species?

A15: Studies have investigated the LH response to different lecirelin doses in various species, including sheep and buffaloes. [, , ] Optimizing lecirelin dosage is crucial for achieving the desired reproductive outcomes.

Q16: What are the main applications of lecirelin in animal reproduction?

A16: Lecirelin is commonly used in protocols for estrus synchronization, ovulation induction, and timed artificial insemination in various species, including cattle, buffaloes, sheep, and rabbits. [, , , , , , , , , ]

Q17: How effective is lecirelin in inducing ovulation compared to other GnRH analogs or natural gonadorelin?

A17: Studies have compared lecirelin to other GnRH analogs, such as buserelin, and found them to be equally effective for timed artificial insemination in buffaloes. []

Q18: Has the efficacy of lecirelin been investigated in different reproductive management programs, such as fixed-time artificial insemination (FTAI) and fixed-time embryo transfer (FTET)?

A18: Yes, numerous studies have investigated lecirelin's use in FTAI and FTET programs in cattle, buffaloes, and sheep. [, , , , , , ] These studies have shown promising results in terms of pregnancy rates and overall reproductive efficiency.

Q19: Have there been any studies on the potential benefits of combining lecirelin with other hormones, such as progesterone, estradiol, or eCG, in synchronization protocols?

A19: Yes, research has explored the effects of combining lecirelin with other hormones in synchronization protocols. For example, one study found that the association of lecirelin with progesterone and estradiol benzoate in FTAI and FTET programs resulted in increased reproductive efficiency in Nelore cattle. []

Q20: Are there any studies on the use of lecirelin in superovulation protocols for embryo production?

A20: Yes, lecirelin has been investigated as an ovulation inducer in superovulation protocols for embryo production in sheep and cattle. [, ]

Q21: What are the reported conception rates and pregnancy rates following the use of lecirelin in various species and reproductive programs?

A21: Conception rates and pregnancy rates following lecirelin use vary depending on the species, reproductive program, and specific protocol employed. Reported conception rates range from 30% to 70% in different studies. [, , , , , , , , , ]

Q22: What is the known safety profile of lecirelin in different animal species?

A22: The provided research primarily focuses on the efficacy of lecirelin, with limited information on its potential toxicity. Further studies are needed to comprehensively assess its safety profile in different animal species.

Q23: Have any biomarkers been identified to predict lecirelin's efficacy or monitor treatment response in animals?

A23: The research primarily focuses on pregnancy rates as a measure of lecirelin's efficacy. Identifying specific biomarkers for predicting treatment response could be beneficial for optimizing reproductive management programs.

Q24: Is there any information available on the environmental fate and potential impact of lecirelin?

A24: The research primarily focuses on lecirelin's applications in animal reproduction, with limited information on its environmental impact. Further studies are needed to assess its potential fate and effects in the environment.

Q25: What is the solubility of lecirelin in various solvents commonly used in pharmaceutical formulations?

A25: The provided research does not provide specific data on lecirelin's solubility. Solubility studies are essential for developing stable and effective formulations.

Q26: Have analytical methods for detecting and quantifying lecirelin been validated for accuracy, precision, and specificity?

A26: The research does not mention specific validation data for lecirelin analytical methods. Validation is crucial for ensuring the reliability and reproducibility of analytical results.

Q27: Does lecirelin interact with any known drug transporters?

A27: The provided research does not address potential interactions between lecirelin and drug transporters. Further research is needed to understand its potential for transporter-mediated interactions.

Q28: Does lecirelin have the potential to induce or inhibit drug-metabolizing enzymes?

A28: The provided research does not discuss lecirelin's potential to impact drug-metabolizing enzymes. Further research is needed to assess its potential for metabolic interactions with other drugs.

Q29: What is the biocompatibility and biodegradability of lecirelin?

A29: The research focuses primarily on lecirelin's efficacy and does not provide information on its biocompatibility or biodegradability. Further studies are needed to evaluate these aspects.

Q30: Are there any alternative hormones or compounds that can be used in place of lecirelin for estrus synchronization and ovulation induction?

A30: Yes, other GnRH analogs, such as buserelin and deslorelin, can also be used for estrus synchronization and ovulation induction. [, ] Additionally, natural gonadorelin and other hormones like hCG have been explored for similar purposes. [, ]

Q31: What are some valuable resources for researchers interested in studying lecirelin and related GnRH analogs?

A31: Scientific databases, such as PubMed and Semantic Scholar, provide access to a vast body of research literature on GnRH analogs and reproductive technologies. Additionally, research institutions and pharmaceutical companies involved in animal reproduction research often have expertise and resources related to this field.

Q32: Are there any potential applications of lecirelin beyond animal reproduction?

A32: While primarily used in animal reproduction, GnRH analogs like lecirelin have also been investigated for potential applications in human medicine, such as the treatment of certain types of cancer and infertility. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate](/img/structure/B612280.png)

![3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B612283.png)

![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B612289.png)